2-Bromooxazole
Overview
Description
2-Bromooxazole is a chemical compound with the CAS Number: 125533-82-6 and a linear formula of C3H2BrNO . It has a molecular weight of 147.96 .
Synthesis Analysis
The synthesis of 2-Bromooxazole and similar compounds often begins with readily available starting materials. For instance, one approach to synthesizing a bromo-substituted oxazole derivative involves 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) . This method relies on the Van Leusen oxazole method and electrophilic aromatic bromination .
Molecular Structure Analysis
The molecular structure of 2-Bromooxazole is represented by the InChI code: 1S/C3H2BrNO/c4-3-5-1-2-6-3/h1-2H . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 166.2±23.0 °C at 760 mmHg, and a vapor pressure of 2.4±0.3 mmHg at 25°C .
Physical And Chemical Properties Analysis
2-Bromooxazole has a molar refractivity of 24.3±0.3 cm3, a polar surface area of 26 Å2, and a polarizability of 9.6±0.5 10-24 cm3 . It has a LogP of 1.34, indicating its lipophilicity .
Scientific Research Applications
Application 1: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles
- Summary of the Application : 2-Bromooxazole is used in the synthesis of bisoxazole and bromo-substituted aryloxazoles. These compounds have significant medicinal and pharmacological applications .
- Methods of Application or Experimental Procedures : The synthesis begins with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC). This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .
- Results or Outcomes : The structures of bisoxazole and bromo-substituted aryloxazoles were fully supported by spectroscopic methods (IR, NMR, and HRMS) and further established using single crystal X-ray diffraction studies .
For instance, it’s known that oxazoles and their derivatives represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists .
Application 2: Antitubulin Agents
- Summary of the Application : 2-Bromooxazole is used in the synthesis of 2-Methyl-4,5-Disubstituted Oxazoles, a novel class of highly potent antitubulin agents .
- Methods of Application or Experimental Procedures : The synthesis involves the introduction of an additional substituent to furnish the 2-methyl-4-substituted-5-bromooxazole analogues .
- Results or Outcomes : Compounds synthesized using 2-Bromooxazole exhibited great antiproliferative activity, with IC50 values of 0.35-4.6 nM and 0.5–20.2 nM, which are similar to those obtained with combretastatin A-4 . These compounds inhibited tubulin polymerization at submicromolar concentrations .
Application 3: Antifungal Agents
- Summary of the Application : 2-Bromooxazole is used in the synthesis of 2-aminobenzoxazole derivatives, which have been evaluated for their antifungal activities .
- Methods of Application or Experimental Procedures : The synthesis involves the design and creation of simple 2-aminobenzoxazole derivatives .
- Results or Outcomes : Most of the target compounds exhibited excellent and broad-spectrum antifungal activities against all the tested fungi .
properties
IUPAC Name |
2-bromo-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-5-1-2-6-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHPNSOKVRTPES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565645 | |
Record name | 2-Bromo-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromooxazole | |
CAS RN |
125533-82-6 | |
Record name | 2-Bromo-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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